ethyl 3-methyl-2-methylidenepentanoate
Description
Properties
CAS No. |
121263-28-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Ethyl 3 Methyl 2 Methylidenepentanoate
Enantioselective and Diastereoselective Synthesis Approaches
The presence of a stereocenter at the C3 position necessitates the use of enantioselective or diastereoselective synthetic methods to obtain optically pure forms of ethyl 3-methyl-2-methylidenepentanoate. These approaches are fundamental in controlling the three-dimensional arrangement of the molecule.
Chiral Auxiliaries and Catalytic Asymmetric Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. youtube.comnih.gov For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the C3 stereocenter. For instance, pseudoephedrine can be used as a chiral auxiliary in the alkylation of amides to produce optically active carboxylic acids with high diastereoselectivity. organicchemistrydata.org Another common strategy involves the use of oxazolidinone auxiliaries, as pioneered by Evans, which are effective in directing asymmetric aldol (B89426) reactions and alkylations. nih.gov
Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For precursors like α-keto esters, catalytic asymmetric α-amination reactions have been developed using chiral bisoxazoline-copper(II) complexes, achieving excellent enantioselectivities. nih.gov Similarly, asymmetric fluorination of β-keto esters can be achieved with high enantiomeric excess using chiral N-F reagents derived from cinchona alkaloids. acs.org These strategies could potentially be adapted to introduce chirality at the C3 position during the synthesis of the carbon skeleton.
| Strategy | Description | Potential Application to Target Synthesis |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule (e.g., Evans oxazolidinones, pseudoephedrine) to direct stereoselective reactions. youtube.comnih.govorganicchemistrydata.org | An auxiliary could be attached to a precursor to guide the stereoselective alkylation or other bond-forming reaction that establishes the C3 stereocenter. |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst (e.g., metal-ligand complexes) to produce an enantiomerically enriched product from a prochiral substrate. nih.gov | A prochiral precursor could undergo an asymmetric transformation, such as hydrogenation or alkylation, catalyzed by a chiral complex to set the C3 stereocenter. |
Stereocontrolled Olefination Reactions
The geometry of the methylidene group is not a point of stereoisomerism in the final product; however, stereocontrolled olefination reactions are crucial in the synthesis of more complex analogs where the methylidene group might be replaced by a substituted vinyl group. The Horner-Wadsworth-Emmons (HWE) reaction, for example, generally favors the formation of (E)-alkenes from aldehydes and stabilized phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.com The stereochemical outcome can be influenced by the structure of the reactants and the reaction conditions. scispace.com For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari olefination, which employs phosphonates with electron-withdrawing groups, are highly effective. nrochemistry.com
Chiral Pool Synthesis Utilizing Natural Precursors (e.g., derivatives of L-amino acids)
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. The amino acid L-isoleucine, which possesses the required stereochemistry at the carbon corresponding to the C3 position of the target molecule, is an ideal precursor. The synthesis of the enantiomers of the related compound, ethyl 3-methyl-2-oxopentanoate (B1228249), has been achieved from (L)-(+)-isoleucine and (L)-(+)-allo-isoleucine. youtube.com
The synthetic sequence would likely involve the conversion of the amino group of isoleucine to a hydroxyl group, followed by esterification and subsequent oxidation to yield the α-keto ester, ethyl 3-methyl-2-oxopentanoate. This keto ester is a key intermediate that can then be subjected to an olefination reaction to introduce the methylidene group.
Plausible Synthetic Route from L-Isoleucine:
Deamination: Conversion of the amino group of L-isoleucine to a hydroxyl group, typically via diazotization with sodium nitrite (B80452) in an acidic medium, to yield ethyl (2S,3S)-2-hydroxy-3-methylpentanoate.
Oxidation: Oxidation of the secondary alcohol to a ketone using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to produce ethyl (S)-3-methyl-2-oxopentanoate. science.gov
Methylenation: The final step involves the olefination of the ketone to introduce the exocyclic double bond, yielding the target molecule, ethyl (S)-3-methyl-2-methylidenepentanoate.
De Novo Construction of the Carbon Skeleton
De novo synthesis involves the construction of the molecule's carbon framework from simpler, often achiral, starting materials. These methods provide flexibility in accessing a wide range of structural analogs.
Advanced Wittig, Horner-Wadsworth-Emmons, and Related Olefination Protocols
Olefination reactions are a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. The key precursor for the synthesis of this compound via this route is ethyl 3-methyl-2-oxopentanoate. The challenge lies in the methylenation of the ketone functionality in the presence of the ester group.
The Wittig reaction , which utilizes a phosphonium (B103445) ylide, is a classic method for converting ketones and aldehydes to alkenes. masterorganicchemistry.comorganic-chemistry.org However, standard Wittig reagents are generally not reactive towards esters. Therefore, the selective methylenation of the ketone in ethyl 3-methyl-2-oxopentanoate with a reagent like methylenetriphenylphosphorane (B3051586) is a viable strategy. masterorganicchemistry.com
The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide and can react with a wider range of carbonyl compounds, including some sterically hindered ketones. wikipedia.orgnrochemistry.comsantiago-lab.com The HWE reaction typically provides excellent (E)-selectivity for disubstituted alkenes. wikipedia.org For the formation of a terminal alkene (methylidene group), a methylphosphonate (B1257008) reagent would be required.
Titanium-based olefination reagents, such as the Tebbe reagent and the Petasis reagent , are particularly effective for the methylenation of a wide range of carbonyl compounds, including esters and ketones. wikipedia.orgsynarchive.comwikipedia.orgnrochemistry.com The Petasis reagent (dimethyltitanocene) is often preferred due to its greater air stability and ease of preparation. wikipedia.org These reagents are known to convert esters to enol ethers, but in a molecule containing both a ketone and an ester, the more electrophilic ketone would be expected to react preferentially. santiago-lab.com
| Olefination Reagent | Substrate | Expected Product | Key Features |
| Methylenetriphenylphosphorane (Wittig) | Ethyl 3-methyl-2-oxopentanoate | This compound | Selective for ketones over esters. masterorganicchemistry.com |
| Diethyl methylphosphonate + Base (HWE) | Ethyl 3-methyl-2-oxopentanoate | This compound | More nucleophilic than Wittig ylides. nrochemistry.com |
| Tebbe Reagent | Ethyl 3-methyl-2-oxopentanoate | This compound | Highly reactive, methylenates ketones and esters. wikipedia.orgnrochemistry.com |
| Petasis Reagent | Ethyl 3-methyl-2-oxopentanoate | This compound | Air-stable alternative to Tebbe reagent, broad substrate scope. wikipedia.orgsynarchive.com |
Metal-Catalyzed Coupling Reactions for Methylidene Formation
Modern synthetic chemistry has seen a surge in the use of metal-catalyzed reactions for the efficient formation of carbon-carbon bonds. While specific examples for the synthesis of this compound are not prevalent in the literature, established methodologies for the synthesis of related structures can be considered.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for forming C-C bonds. A conceivable de novo approach could involve the coupling of a suitable organometallic reagent with a vinyl halide or triflate precursor. For instance, a palladium-catalyzed cross-coupling of an organoindium reagent with an ethyl 4-bromo-2-alkynoate has been used to synthesize ethyl 2-aryl-2,3-alkadienoates, demonstrating the potential for constructing complex unsaturated esters.
Another approach could involve the metal-catalyzed olefination of an ester. While less common than ketone olefination, certain transition metal-catalyzed reactions can achieve this transformation. These methods often proceed through different mechanisms than the classical ylide-based reactions and can offer unique reactivity and selectivity.
Condensation Reactions for Carbon-Carbon Bond Formation
The backbone of this compound can be assembled through condensation reactions, which are a cornerstone of organic synthesis for creating carbon-carbon bonds. The Knoevenagel condensation, a modification of the aldol condensation, is a particularly relevant approach. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product. wikipedia.org
For the synthesis of the target ester, a plausible Knoevenagel-type strategy would involve the reaction between a ketone, such as 2-pentanone, and an active methylene (B1212753) compound like diethyl malonate or ethyl cyanoacetate, catalyzed by a weak base. wikipedia.org The initial condensation product would then require subsequent modification, including methylation and decarboxylation, to arrive at the final structure.
A related approach is the direct condensation of ketones and aldehydes with aromatics, often catalyzed by strong mineral acids or, more recently, by reusable solid acid catalysts. acs.org While not directly producing the target aliphatic ester, the principles are adaptable. For instance, the condensation of acetaldehyde (B116499) and methyl ethyl ketone is used to produce 3-methyl-3-pentene-2-one, a structurally analogous α,β-unsaturated ketone. ijs.si This highlights the potential of using condensation strategies to construct the core carbon skeleton, which can then be further functionalized.
Derivatization from Cognate Structures
An alternative to building the carbon skeleton from scratch is to modify a closely related, pre-existing molecule. This approach often provides a more direct and efficient route to the target compound.
A highly effective strategy for synthesizing this compound is the olefination of its corresponding α-keto ester, ethyl 3-methyl-2-oxopentanoate. researchgate.net This transformation converts the ketone carbonyl group into the required methylidene (C=CH₂) group. Several powerful reagents have been developed for this purpose, particularly those based on titanium.
The Tebbe reagent and the Petasis reagent (dimethyltitanocene) are well-known for their ability to methylenate a wide range of carbonyl compounds, including esters. santiago-lab.comwikipedia.orgorganic-chemistry.org The Petasis reagent is noted for being more stable to air and moisture. These reagents react with the ester carbonyl to form a vinyl ether, which in this case is the desired methylidene ester. youtube.comyoutube.com The reaction proceeds through a proposed oxatitanacyclobutane intermediate. santiago-lab.com
Recently, novel dinuclear titanium(III) methylene complexes have been synthesized and structurally characterized, demonstrating potent methylenation reactivity towards esters. nih.govrsc.orgrsc.orgsci-hub.se For example, treatment of methyl undecanoate with a dinuclear titanium methylene complex smoothly yields the corresponding methylenated product. nih.gov These advanced reagents offer a direct and often high-yielding pathway from α-keto esters to their methylidene counterparts.
| Reagent Type | Example Reagent | Substrate | Product Type | Key Features |
| Titanium Carbene | Tebbe Reagent | Esters, Ketones, Amides | Enol Ethers, Alkenes | High reactivity, less basic than Wittig reagents. wikipedia.org |
| Titanium Carbene | Petasis Reagent | Esters, Ketones, Aldehydes | Enol Ethers, Alkenes | More stable than Tebbe reagent, tolerates sensitive functional groups. youtube.com |
| Dinuclear Titanium Complex | [TiCl(tmeda)]₂(μ-CH₂)(μ-Cl)₂ | Esters | Vinyl Ethers | Structurally defined, effective for ester methylenation. nih.govrsc.org |
The synthesis can also be approached by modifying a simpler unsaturated ester precursor through regioselective reactions. This involves the precise introduction of functional groups at specific positions on the molecule. For instance, one could envision starting with a simpler α,β-unsaturated ester and introducing the methyl and ethyl groups at the C3 position.
A potential strategy involves the conjugate addition of an organometallic reagent to a β,γ-unsaturated ester, followed by α-alkylation. More directly, methods for the stereoselective α-alkylation of α,β-unsaturated esters have been developed. rsc.org One such method involves the conjugate addition of a lithium amide, which forms an enolate that can then be alkylated. Subsequent elimination of the amino group regenerates the double bond, yielding a more substituted enoate with high stereoselectivity. rsc.org Another approach is the α-alkylation of α,β,γ,δ-unsaturated aldehydes, which has been achieved with excellent regioselectivity using simple catalysts like pyrrolidine. nih.gov While demonstrated on aldehydes, this principle of activating a specific position for alkylation could be adapted for ester substrates.
Innovative Reaction Conditions and Catalysis
Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact. The development of innovative reaction conditions and catalytic systems is crucial for creating sustainable synthetic routes.
Applying green chemistry principles to the synthesis of methylidene esters can significantly reduce waste and energy consumption. Key strategies include using solid-supported catalysts and minimizing or eliminating organic solvents.
For condensation reactions, traditional mineral acid catalysts can be replaced with reusable and non-polluting solid acid catalysts like zeolites, functionalized resins (e.g., Amberlyst-15), or metal oxides. acs.orgacs.orgrsc.org Protonated titanate nanotubes have also been successfully used as solid acid catalysts for aldol condensations, offering a recyclable and scalable "green" alternative. ijs.si
Solvent-free, or solid-state, reactions represent another significant advancement. Knoevenagel condensations have been effectively carried out under solvent-free conditions using KF/Al₂O₃ as a solid support, leading to a cleaner, atom-economical process with short reaction times. scielo.br Similarly, the C-alkylation of active methylene compounds has been achieved under microwave irradiation without any solvent, which presents a major green chemical advantage. dntb.gov.uaresearchgate.netmdpi.com
| Green Chemistry Approach | Reaction Type | Catalyst/Condition | Advantages |
| Solid Acid Catalysis | Condensation | Protonated Titanate Nanotubes | Recyclable, scalable, avoids neutralizing waste salts. ijs.si |
| Solid Acid Catalysis | Condensation | Zeolites, Amberlyst-15 | Regenerable, non-polluting, can improve selectivity. acs.orgacs.org |
| Solvent-Free Reaction | Knoevenagel Condensation | KF/Al₂O₃ | Atom-economical, short reaction times, no organic solvent. scielo.br |
| Solvent-Free Reaction | C-Alkylation | Microwave Irradiation | Often eliminates the need for a catalyst, no solvent. dntb.gov.uamdpi.com |
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). youtube.com This is achieved by a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, which transports a reactive ion from one phase to another where the reaction can occur. youtube.com PTC offers mild reaction conditions, simple work-up procedures, and is considered an environmentally friendly tool.
In the context of synthesizing this compound, PTC is highly relevant for the C-alkylation steps required to build the carbon skeleton. The solid-liquid phase C-alkylation of active methylene compounds, key precursors in condensation strategies, is effectively carried out under PTC conditions. dntb.gov.uaresearchgate.netscilit.com For example, the alkylation of compounds like diethyl malonate or ethyl acetoacetate (B1235776) with alkyl halides can be performed using a base like potassium carbonate and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). mdpi.com These reactions are often accelerated by microwave irradiation, further enhancing their efficiency. mdpi.com
Organocatalytic and Biocatalytic Pathways
The pursuit of green and sustainable chemical manufacturing has spurred significant interest in the development of organocatalytic and biocatalytic methods for the synthesis of complex organic molecules. These approaches offer mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional metal-catalyzed or stoichiometric reactions. While direct, single-step organocatalytic or biocatalytic routes to this compound are not extensively documented in publicly available scientific literature, plausible multi-step pathways can be conceptualized based on established transformations of structurally related compounds.
A potential strategy involves the synthesis of a key precursor, an α-methylene-β-hydroxy ester, via the Morita-Baylis-Hillman (MBH) reaction, which can be catalyzed by organocatalysts. The subsequent enzymatic resolution and chemical transformation of this intermediate could yield the target compound.
Organocatalytic Synthesis of α-Methylene-β-Hydroxy Ester Precursors
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst such as a tertiary amine or phosphine. This reaction produces densely functionalized allylic alcohols. researchgate.net For the synthesis of a precursor to this compound, the MBH reaction between ethyl acrylate (B77674) and 3-methyl-2-pentanone (B1360105) would theoretically yield the corresponding α-methylene-β-hydroxy ester. However, the use of ketones as electrophiles in the MBH reaction is often more challenging than aldehydes.
Recent advancements in organocatalysis have focused on expanding the scope and enhancing the enantioselectivity of the MBH reaction. rsc.org Chiral Brønsted acids and bifunctional organocatalysts that combine a Lewis base with a Brønsted acid have been shown to effectively catalyze asymmetric MBH reactions, affording chiral α-methylene-β-hydroxy carbonyl compounds with high enantiomeric excess. nih.gov While specific examples using 3-methyl-2-pentanone are scarce, the general principles of these catalytic systems could be applied.
For instance, chiral phosphines and amines have been successfully employed as catalysts in asymmetric MBH reactions. rsc.org The development of trifunctional or multifunctional catalysts is also an active area of research, aiming to improve reaction efficiency and stereocontrol. nih.gov
Biocatalytic Resolution of α-Methylene-β-Hydroxy Esters
Once the racemic α-methylene-β-hydroxy ester precursor is synthesized, biocatalysis offers a highly efficient method for obtaining enantiomerically pure compounds through kinetic resolution. Hydrolases, particularly lipases and esterases, are widely used for the enantioselective hydrolysis or transesterification of esters. acsgcipr.org
In a typical kinetic resolution process, one enantiomer of the racemic ester is selectively hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. These two products can then be separated. Research has demonstrated the successful biocatalytic resolution of various α-methylene-β-hydroxy esters using enzymes such as those from Pseudomonas species. nih.gov
The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity and conversion. For example, lipases from Candida antarctica (CALB) and Pseudomonas cepacia (PCL) have shown excellent performance in the resolution of β-hydroxy esters. researchgate.net
Table 1: Potential Organocatalysts for the Morita-Baylis-Hillman Reaction
| Catalyst Type | Specific Example | Potential Role in Synthesis |
| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Catalyst for the formation of the α-methylene-β-hydroxy ester precursor. researchgate.net |
| Chiral Phosphine | (R)- or (S)-BINAPHANE | Potential for asymmetric synthesis of the chiral precursor. |
| Chiral Brønsted Acid | (R)-3,3'-(Aryl)₂-BINOL derivatives | Co-catalyst to enhance enantioselectivity in asymmetric MBH reactions. nih.gov |
Table 2: Hydrolases for Potential Biocatalytic Resolution
| Enzyme | Source | Potential Application |
| Lipase B | Candida antarctica | Enantioselective hydrolysis of the racemic α-methylene-β-hydroxy ester precursor. researchgate.net |
| Lipase | Pseudomonas cepacia | Enantioselective hydrolysis of the racemic α-methylene-β-hydroxy ester precursor. researchgate.net |
| Esterase | Porcine Liver (PLE) | Alternative hydrolase for kinetic resolution. researchgate.net |
It is important to note that the successful application of this proposed pathway would require a subsequent chemical step to remove the hydroxyl group from the resolved precursor to afford the final product, this compound. The development of a direct, single-step organocatalytic or biocatalytic route to this specific compound remains a future challenge for synthetic chemists.
Investigating Reactivity and Mechanistic Pathways of Ethyl 3 Methyl 2 Methylidenepentanoate
Nucleophilic and Electrophilic Addition Reactions to the Exocyclic Double Bond
The reactivity of the exocyclic double bond in ethyl 3-methyl-2-methylidenepentanoate is dominated by its electron-deficient character. This makes it a prime substrate for nucleophilic conjugate additions while being relatively deactivated towards typical electrophilic additions.
Conjugate (Michael) Addition Chemistry with Diverse Nucleophiles
The most characteristic reaction of α,β-unsaturated esters is the conjugate addition, or Michael reaction. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic β-carbon of the exocyclic double bond. This reaction is highly favorable because it results in the formation of a resonance-stabilized enolate intermediate. wikipedia.org The subsequent protonation of this intermediate, typically on the α-carbon, leads to the final saturated product. libretexts.org This process is thermodynamically driven by the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com
The general mechanism involves the addition of a nucleophilic donor to the β-carbon of the α,β-unsaturated ester acceptor. libretexts.org A wide array of nucleophiles, known as Michael donors, can participate in this reaction. The best Michael reactions often occur with stabilized, "soft" nucleophiles. libretexts.orgbeilstein-journals.org For this compound, this would result in the formation of a new stereocenter at the β-position (C3).
| Nucleophile Class | Specific Example | Expected Product Type |
|---|---|---|
| Organocuprates (Gilman Reagents) | Lithium dimethylcuprate ((CH₃)₂CuLi) | β-Alkylated ester |
| Enolates | Enolate of diethyl malonate | 1,5-Dicarbonyl compound |
| Amines | Piperidine | β-Amino ester |
| Thiols | Thiophenol | β-Thioether ester |
| Cyanide | Hydrogen cyanide (HCN) | β-Cyano ester |
The use of organocuprate reagents (Gilman reagents) is particularly effective for the 1,4-addition of alkyl or aryl groups, whereas stronger organometallic reagents like Grignards or organolithiums tend to favor direct 1,2-addition to the carbonyl carbon. libretexts.org
Electrophilic Additions (e.g., halogenation, hydrohalogenation, hydration) and Regioselectivity
In contrast to nucleophilic additions, electrophilic additions to the exocyclic double bond of this compound are generally less favorable. The electron-withdrawing ester group deactivates the alkene toward attack by electrophiles. fiveable.me However, under specific conditions, these reactions can proceed.
Halogenation: The addition of halogens like Br₂ or Cl₂ can occur. In acidic media, the reaction proceeds through an enol intermediate, and typically results in mono-halogenation at the α-position. pressbooks.publibretexts.org Under basic conditions, multiple halogenations can occur at the α-position because the inductive effect of the first halogen increases the acidity of the remaining α-hydrogens. pressbooks.publibretexts.org For α,β-unsaturated systems, a common method involves the addition of a hydrohalic acid in the presence of an oxidizing agent like OXONE® to generate the halogen in situ, which can lead to α-halo-α,β-unsaturated products after an elimination step. organic-chemistry.org
Hydrohalogenation: The addition of hydrogen halides (H-X) to an alkene typically follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, forming the more stable carbocation intermediate. libretexts.orgyoutube.com For this compound, the double bond is trisubstituted. The electron-withdrawing nature of the ester group destabilizes an adjacent carbocation at the α-position. Therefore, protonation is expected to occur at the α-carbon, leading to a tertiary carbocation at the β-carbon, which is then attacked by the halide. This results in an "anti-Markovnikov" product relative to the electronic influence of the ester group, but follows the principle of forming the more stable carbocation intermediate. libretexts.org
Hydration: Acid-catalyzed hydration also proceeds via a carbocation intermediate. Protonation of the double bond at the α-position would lead to the more stable tertiary carbocation at the β-carbon. Subsequent attack by water and deprotonation would yield a β-hydroxy ester.
Pericyclic Reactions and Cycloaddition Chemistry
The conjugated π-system of this compound allows it to participate in pericyclic reactions, most notably as a dienophile in Diels-Alder cycloadditions.
Participation in Diels-Alder Reactions as a Dienophile
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org this compound, with its electron-deficient double bond, is an excellent dienophile. libretexts.org The electron-withdrawing ester group accelerates the reaction, particularly with electron-rich dienes (a "normal-demand" Diels-Alder reaction). masterorganicchemistry.comnih.gov
The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. libretexts.org The substituents on the exocyclic double bond of this compound will maintain their relative positions in the newly formed ring. The reaction typically proceeds via a concerted mechanism, forming two new carbon-carbon bonds simultaneously. wikipedia.org Lewis acid catalysis can be employed to further enhance the reactivity of the dienophile and improve regioselectivity. thieme-connect.com
| Diene | Expected Product | Notes |
|---|---|---|
| 1,3-Butadiene | Substituted cyclohexene | Forms a new six-membered ring. |
| Cyclopentadiene | Bicyclic adduct (norbornene derivative) | Highly reactive diene, often forms an endo adduct. libretexts.org |
| Danishefsky's Diene | Functionalized cyclohexenone precursor | An electron-rich diene leading to a highly functionalized product. wikipedia.org |
| 2,3-Dimethyl-1,3-butadiene | Tetrasubstituted cyclohexene | An electron-rich diene due to methyl groups. |
[2+2] Cycloadditions and Photochemical Transformations
This compound can undergo [2+2] cycloaddition reactions, particularly under photochemical conditions. These reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. acs.org For α,β-unsaturated carbonyl compounds, this reaction is typically initiated by UV light, which excites the molecule to a triplet state. youtube.com
The excited triplet state then reacts with another ground-state alkene to form a 1,4-biradical intermediate. Subsequent ring closure of this biradical yields the cyclobutane product. acs.org Theoretical studies on similar acyclic α,β-unsaturated esters, like methyl acrylate (B77674) and methyl crotonate, suggest that their decay from the excited triplet state can be faster than the formation of the biradical, potentially inhibiting the [2+2] cycloaddition. acs.org However, the specific substitution pattern can influence the reaction's efficiency. The reaction can be performed intermolecularly with other olefins or intramolecularly if a second double bond is present in the molecule. Lewis acids can act as catalysts, activating the unsaturated ester and altering its photophysical properties. nih.gov
Rearrangement Processes and Isomerization Dynamics
The structure of this compound allows for potential isomerization and rearrangement reactions, primarily involving the migration of the double bond.
Double Bond Isomerization: The exocyclic double bond can potentially isomerize to the more thermodynamically stable endocyclic position. This rearrangement would convert this compound into a mixture of (E)- and (Z)-ethyl 3-methylpent-2-enoate. This process can be catalyzed by acids or bases. Iron carbonyl complexes have also been shown to promote the isomerization of olefinic esters to their α,β-unsaturated counterparts. nih.gov The driving force is the formation of a more substituted, and thus more stable, internal double bond.
Photochemical Isomerization: Under photochemical conditions, α,β-unsaturated esters can undergo a contra-thermodynamic isomerization. Irradiation can lead to E/Z isomerization, and subsequent excitation of the Z-isomer can facilitate a acs.orgnumberanalytics.com-hydride shift to form a transient ketene (B1206846) hemiacetal. nih.gov This intermediate can then be protonated to yield a β,γ-unsaturated ester, effectively moving the double bond out of conjugation in an endergonic process. nih.gov The addition of a weak base can sometimes accelerate the rate of this photochemical deconjugation. capes.gov.br
Role as a Key Intermediate in Multi-Step Organic Synthesis
While there is no specific information on this compound, its structure places it within the class of α,β-unsaturated esters. This class of compounds is widely recognized for its versatility as a key intermediate in a multitude of organic syntheses. The conjugated system, composed of a carbon-carbon double bond and a carbonyl group, provides multiple reactive sites for both nucleophilic and electrophilic attack, making these molecules valuable building blocks for complex molecular architectures.
Synthesis of Spirocyclic and Fused-Ring Systems
Generally, α,β-unsaturated esters are pivotal precursors for the construction of both spirocyclic and fused-ring systems. The electron-deficient double bond readily participates in a variety of cycloaddition and annulation reactions.
For the synthesis of spirocyclic systems, which feature two rings connected by a single common atom, α,β-unsaturated esters can undergo reactions such as [3+2] cycloadditions with azomethine ylides to form spiro-pyrrolidines. While no examples utilize this compound specifically, the general reaction demonstrates the potential utility of this class of compounds.
In the construction of fused-ring systems, where two rings share two or more atoms, α,β-unsaturated esters are frequently employed in intramolecular reactions. For instance, an intramolecular Michael-aldol cascade reaction of an α,β-unsaturated ester tethered to a nucleophile can lead to the formation of bicyclic systems. nih.gov Allyl-nickel catalysis has also been shown to enable oxidative cycloalkenylation reactions, providing access to bicycloalkenones with fused ring systems from unactivated ketone and alkene precursors.
A summary of representative reactions for this class of compounds is presented below:
| Reaction Type | Substrate Class | Product Type | Reference |
| [3+2] Cycloaddition | α,β-Unsaturated Ester & Azomethine Ylide | Spiro-pyrrolidine | researchgate.net |
| Intramolecular Michael-Aldol | Tethered α,β-Unsaturated Ester | Fused Bicyclic System | nih.gov |
| Oxidative Cycloalkenylation | α,β-Unsaturated Ester & Ketone | Fused Bicycloalkenone | N/A |
Precursor for Advanced Heterocyclic Compound Construction
The electrophilic nature of the β-carbon in α,β-unsaturated esters makes them excellent substrates for the synthesis of a wide array of heterocyclic compounds. These reactions often proceed through conjugate addition (Michael addition) followed by an intramolecular cyclization.
For example, the reaction of α,β-unsaturated esters with binucleophiles like hydrazine (B178648) or guanidine (B92328) can lead to the formation of various five- and six-membered heterocycles, such as pyrazolines and pyrimidines. While specific examples involving this compound are absent from the literature, the general reactivity pattern is well-established for this class of compounds. The reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with dinucleophiles like guanidine or acetamidine (B91507) yields substituted pyrimidine-5-carboxylates. researchgate.net
Strategic Use in Cascade and Domino Reactions
Cascade and domino reactions, where a single synthetic operation triggers a sequence of bond-forming events, are highly efficient methods for building molecular complexity. The multiple reactive sites of α,β-unsaturated esters make them ideal candidates for initiating such sequences.
A notable example is the copper-catalyzed cascade reaction of α,β-unsaturated esters with keto esters. researchgate.netchemicalbook.com This process typically involves a conjugate addition of a copper hydride, followed by an aldol (B89426) reaction and subsequent lactonization to form functionalized lactones in a single operation. researchgate.netchemicalbook.com Similarly, domino reactions involving the Wolff rearrangement of diazocarbonyl compounds in the presence of α,β-unsaturated δ-amino esters can lead to the formation of various nitrogen-containing heterocycles. nih.gov These examples highlight the strategic potential of the α,β-unsaturated ester moiety in complex, multi-step transformations, even though data for this compound is not available.
A table summarizing these cascade/domino reactions is provided below:
| Reaction Name | Reactants | Key Steps | Product | Reference |
| Copper-Catalyzed Cascade | α,β-Unsaturated Ester, Keto Ester, Silane | Conjugate Addition, Aldolization, Lactonization | Ester-functionalized Lactone | researchgate.netchemicalbook.com |
| Domino Reaction | Diazodicarbonyl Compound, α,β-Unsaturated δ-Amino Ester | Wolff Rearrangement, Michael Addition, Cyclization | Nitrogenous Heterocycles | nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural assignment of organic compounds in solution. A multi-dimensional approach, combining one-dimensional (1D) and two-dimensional (2D) NMR experiments, provides a complete picture of the covalent framework and stereochemistry of ethyl 3-methyl-2-methylidenepentanoate.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons through spin-spin coupling. Key expected signals include those for the ethyl ester group (a quartet for the -OCH₂- and a triplet for the -CH₃), the vinylic protons of the methylidene group (=CH₂), the methine proton at the C3 position, and the protons of the ethyl group at C3 and the methyl group at C3.
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between CH, CH₂, and CH₃ groups. The expected signals would include the carbonyl carbon of the ester, the two olefinic carbons, and the various aliphatic carbons.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, revealing which protons are spin-coupled to each other. For instance, it would show a correlation between the methine proton at C3 and the protons of the adjacent ethyl and methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. It is crucial for identifying quaternary carbons and piecing together the carbon skeleton. For example, correlations from the vinylic protons to the carbonyl carbon would confirm the α,β-unsaturated ester moiety.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.
Predicted NMR Data for this compound:
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C) |
| 1' (C=O) | - | ~167 | =CH₂, -OCH₂- |
| 2' (=C) | - | ~145 | =CH₂, H3 |
| 3' (=CH₂) | ~6.2 (d), ~5.7 (d) | ~125 | H3, -OCH₂- |
| 3 (CH) | ~2.5 (m) | ~40 | =CH₂, 4-CH₂, 3-CH₃ |
| 4 (CH₂) | ~1.5 (m) | ~28 | H3, 5-CH₃ |
| 5 (CH₃) | ~0.9 (t) | ~12 | H3, 4-CH₂ |
| 3-CH₃ | ~1.1 (d) | ~18 | H3, 4-CH₂ |
| O-CH₂ | ~4.2 (q) | ~61 | O-CH₂-CH₃, C=O |
| O-CH₂-CH₃ | ~1.3 (t) | ~14 | -OCH₂- |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
The presence of single bonds in this compound allows for conformational flexibility. Dynamic NMR (DNMR) spectroscopy is a technique used to study these dynamic processes, such as the rotation around the C2-C3 single bond. nih.govresearchgate.net By monitoring changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these rotations. nih.gov This information provides insight into the conformational preferences and the stereodynamics of the molecule. For α,β-unsaturated esters, the planarity of the conjugated system is a key factor, and DNMR can reveal the energetics of any deviations from this planarity. rsc.org
Quantitative NMR (qNMR) has emerged as a powerful and accurate method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. nih.govresearchgate.net By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be determined. nih.govacs.orgresearchgate.net This method is non-destructive and can provide a high degree of accuracy, making it invaluable for the certification of research materials and for quality control purposes. researchgate.netyoutube.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
The FT-IR and Raman spectra of this compound would be characterized by specific vibrational modes.
Key Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| C=O (Ester) | Stretching | ~1720 | Strong | Medium |
| C=C (Alkene) | Stretching | ~1640 | Medium | Strong |
| =C-H | Stretching | ~3080 | Medium | Medium |
| C-O (Ester) | Stretching | ~1250-1150 | Strong | Weak |
| C-H (Aliphatic) | Stretching | ~2960-2850 | Strong | Strong |
The conjugation between the carbonyl group and the double bond typically results in a lowering of the C=O and C=C stretching frequencies compared to their non-conjugated counterparts. rsc.org
Vibrational spectroscopy is particularly useful for in-situ monitoring of chemical reactions. For instance, in the synthesis of this compound, FT-IR or Raman spectroscopy could be used to follow the progress of the reaction by monitoring the disappearance of reactant signals and the appearance of product signals in real-time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading, leading to improved yields and selectivity.
Detailed analysis of the vibrational spectra can provide insights into the conformational isomers of this compound. The positions and intensities of certain bands, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecular conformation. By combining experimental data with theoretical calculations, such as Density Functional Theory (DFT), it is possible to assign specific spectral features to different conformers and to estimate their relative populations. nih.gov This correlation is crucial for a complete understanding of the molecule's three-dimensional structure and its relationship to its chemical properties.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule with high accuracy. By providing a highly precise mass measurement of the molecular ion, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound (C9H16O2, exact mass: 156.1150), HRMS would confirm its elemental composition by measuring the mass-to-charge ratio (m/z) of its molecular ion to within a few parts per million (ppm). This high accuracy is crucial in differentiating it from other potential isobaric compounds.
The fragmentation pathways of this compound upon ionization, typically with electron ionization (EI), can be predicted based on the established fragmentation patterns of other branched-chain and unsaturated esters. nih.govnih.gov The primary fragmentation processes would likely involve:
McLafferty Rearrangement: A characteristic fragmentation of esters containing a γ-hydrogen, leading to the elimination of a neutral alkene (in this case, propene) from the ester side chain.
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.
Cleavage at the Branching Point: Fragmentation at the C3 position due to the methyl group.
Loss of the Ethoxy Group: Cleavage of the C-O bond to lose an ethoxy radical (•OCH2CH3) or ethylene (B1197577) via a McLafferty-type rearrangement from the ethyl ester group itself.
A representative table of expected major fragment ions in the mass spectrum of this compound is presented below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 156 | [C9H16O2]+• | Molecular Ion |
| 127 | [C7H11O2]+ | Loss of ethyl radical (•C2H5) |
| 111 | [C6H7O2]+ | Loss of ethoxy radical (•OC2H5) |
| 101 | [C5H9O2]+ | McLafferty rearrangement (loss of C4H7•) |
| 88 | [C4H8O2]+• | McLafferty rearrangement (loss of C5H8) |
| 73 | [C3H5O2]+ | Cleavage of the C3-C4 bond |
| 55 | [C4H7]+ | Further fragmentation |
| 29 | [C2H5]+ | Ethyl cation |
Tandem mass spectrometry (MS/MS) would be a powerful technique for the definitive structural confirmation of this compound and for distinguishing it from its constitutional isomers. In an MS/MS experiment, the molecular ion of interest is mass-selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. This provides a unique fragmentation fingerprint for the specific parent ion.
For instance, isomers such as ethyl 3,4-dimethyl-2-butenoate or ethyl 2-ethyl-3-methylpropenoate would exhibit different fragmentation patterns in their MS/MS spectra compared to this compound, allowing for their unambiguous differentiation. nih.govresearchgate.net The fragmentation patterns of different isomers of unsaturated fatty acid esters have been shown to be distinguishable using MS/MS techniques. sciex.com
In a real-world scenario, this compound might be part of a complex mixture, such as a reaction crude or a natural product extract. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of such mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be an ideal technique for its analysis. mdpi.commdpi.comnih.gov The sample is first separated based on the components' boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer for detection and identification. The retention time from the GC provides an additional layer of identification. Different isomers can often be separated chromatographically, and their individual mass spectra recorded. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or if the compound is thermally labile, LC-MS would be the method of choice. sciex.comariel.ac.il The separation in LC is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. LC-MS is particularly useful for the analysis of complex mixtures containing compounds with a wide range of polarities and molecular weights.
Chiroptical Spectroscopy for Stereochemical Purity and Absolute Configuration Determination (e.g., Circular Dichroism)
This compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers, (R)- and (S)-ethyl 3-methyl-2-methylidenepentanoate. Chiroptical techniques are essential for determining the stereochemical purity and the absolute configuration of a chiral compound.
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. cas.cz The α,β-unsaturated carbonyl chromophore in this compound is a good chromophore for CD analysis. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the stereocenter.
By comparing the experimental CD spectrum of a sample of this compound to the theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer), the absolute configuration of the sample can be determined. Furthermore, the enantiomeric excess of a sample can be estimated from the intensity of the CD signal. The asymmetric synthesis of related α,β-unsaturated esters often employs chiroptical methods to ascertain the stereochemical outcome of the reaction. nih.gov
X-ray Crystallography of Solid Derivatives for Definitive Molecular Structure
While obtaining a single crystal of the oily this compound suitable for X-ray crystallography might be challenging, the preparation of a solid derivative can provide a pathway to definitive structural elucidation. X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute configuration (in the case of a non-centrosymmetric space group with a known chiral reference).
A common strategy is to synthesize a crystalline derivative, for example, by reacting the ester with a reagent that introduces a rigid and crystalline moiety. For instance, derivatization of the corresponding carboxylic acid (obtained by hydrolysis of the ester) with a chiral amine or the formation of a solid metal complex could yield crystals suitable for X-ray analysis. The synthesis of derivatives of related unsaturated carboxylic acids is a known strategy to facilitate structural studies. libretexts.orgchemistryviews.orgnih.gov The resulting crystal structure would provide unequivocal proof of the molecular connectivity and the absolute stereochemistry of the chiral center.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like ethyl 3-methyl-2-methylidenepentanoate, these methods could provide deep insights into its behavior.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method that could be applied to predict the electronic structure of this compound. Such calculations would reveal details about its molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.
Furthermore, DFT can be employed to calculate various reactivity descriptors, such as electrostatic potential maps, which would identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. Spectroscopic properties, including IR and NMR spectra, can also be simulated. These theoretical spectra, when compared with experimental data, can aid in the structural confirmation of the compound.
Ab Initio Methods for High-Accuracy Energy and Geometry Optimization
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide highly accurate calculations of the geometry and energy of this compound. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, with appropriate basis sets, would yield precise bond lengths, bond angles, and dihedral angles. This optimized geometry represents the most stable three-dimensional arrangement of the atoms in the molecule.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the ethyl and pentanoate chains suggests that this compound can exist in multiple conformations.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics, a faster computational method, could be used for an initial exploration of the conformational landscape. By systematically rotating the single bonds within the molecule, a potential energy surface can be mapped out, identifying various low-energy conformers. Following this, molecular dynamics (MD) simulations could be performed to study the dynamic behavior of the molecule over time, providing insights into how it explores different conformational states at a given temperature.
Investigating Intramolecular Interactions and Conformational Preferences
A detailed analysis of the potential energy surface would reveal the most stable conformers and the energy barriers between them. This would allow for the investigation of key intramolecular interactions, such as steric hindrance or weak hydrogen bonds, that govern the conformational preferences of this compound. Understanding these preferences is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is invaluable for studying reaction mechanisms. For the synthesis or reactions of this compound, transition state calculations could be performed. By locating the transition state structures and calculating their energies, the activation energy for a proposed reaction pathway can be determined. This information is critical for understanding the kinetics of the reaction and for predicting the feasibility of different synthetic routes.
Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR vibrational frequencies)
In the absence of extensive experimental data, computational methods serve as a powerful tool for predicting the spectroscopic characteristics of this compound. These predictions are valuable for the potential identification and characterization of the compound in laboratory settings. The predicted data is generated using established computational models and software that simulate the compound's behavior in spectroscopic experiments. chemaxon.comnmrdb.orgnmrdb.orgresearchgate.net
Predicted ¹H NMR Chemical Shifts:
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is predicted by analyzing the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) is influenced by the electron density around the nucleus, which is determined by the surrounding atoms and functional groups. Online prediction tools, which often utilize a combination of database approaches (HOSE codes) and machine learning algorithms trained on large spectral libraries, can provide estimated chemical shifts. chemaxon.comnmrdb.orgnmrdb.org For this compound, the predicted ¹H NMR chemical shifts are detailed in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| =CH₂ (a) | 5.5 - 6.2 | Singlet |
| =CH₂ (b) | 4.8 - 5.5 | Singlet |
| -O-CH₂- | 4.1 - 4.3 | Quartet |
| -CH- | 2.4 - 2.8 | Multiplet |
| -CH₂- (pentanoate chain) | 1.3 - 1.6 | Multiplet |
| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet |
| -CH-CH₃ | 1.0 - 1.2 | Doublet |
| -CH₂-CH₃ (pentanoate chain) | 0.8 - 1.0 | Triplet |
Note: The predicted values are based on computational models and may vary from experimental results. The multiplicity is predicted based on standard n+1 coupling rules.
Predicted ¹³C NMR Chemical Shifts:
Similarly, the ¹³C NMR spectrum can be predicted. These predictions are based on the same principles as ¹H NMR but focus on the carbon skeleton of the molecule. Each carbon atom resonates at a characteristic frequency depending on its hybridization and chemical environment. Table 2 outlines the predicted chemical shifts for the carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 165 - 175 |
| C=CH₂ | 135 - 145 |
| =CH₂ | 120 - 130 |
| -O-CH₂- | 60 - 65 |
| -CH- | 35 - 45 |
| -CH₂- (pentanoate chain) | 25 - 35 |
| -CH-CH₃ | 15 - 25 |
| -O-CH₂-CH₃ | 10 - 15 |
| -CH₂-CH₃ (pentanoate chain) | 10 - 15 |
Note: These are estimated values from computational prediction tools. Actual experimental values may differ.
Predicted IR Vibrational Frequencies:
Infrared (IR) spectroscopy identifies the vibrational modes of a molecule, which correspond to the stretching and bending of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies. Computational software can calculate these vibrational frequencies using methods like Density Functional Theory (DFT). protheragen.ai The predicted significant IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (alkenyl) | =C-H | 3050 - 3150 |
| C-H stretch (alkane) | C-H | 2850 - 3000 |
| C=O stretch (α,β-unsaturated ester) | C=O | 1715 - 1730 |
| C=C stretch (alkene) | C=C | 1640 - 1660 |
| C-O stretch (ester) | C-O | 1150 - 1250 |
Note: Predicted frequencies are based on computational calculations and are typically scaled to better match experimental data. These values represent the most prominent expected peaks.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling (purely theoretical chemical reactivity)
Quantitative Structure-Reactivity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of a compound with its reactivity. For this compound, which is an α,β-unsaturated ester, its reactivity is primarily dictated by the electrophilic nature of the carbon-carbon double bond conjugated with the carbonyl group. This system makes the compound a potential Michael acceptor.
QSAR studies on α,β-unsaturated carbonyl compounds often focus on their reactivity towards nucleophiles, which is a key factor in various chemical and biological interactions. qsardb.orgnih.govresearchgate.net The theoretical reactivity can be modeled by calculating various molecular descriptors, including:
Electronic Descriptors: Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are critical. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, suggesting greater electrophilic reactivity. The partial charges on the atoms of the α,β-unsaturated system also provide insight into the most likely sites of reaction.
Topological and Steric Descriptors: The shape and size of the molecule, as well as the substitution pattern around the reactive center, influence its reactivity. For instance, the methyl group at the 3-position and the ethyl group on the ester moiety in this compound introduce steric hindrance that can modulate the rate of nucleophilic addition compared to less substituted analogues. qsardb.org
Polymerization Science and Macromolecular Engineering
Free Radical Polymerization Studies
There is no available data on the free-radical polymerization of ethyl 3-methyl-2-methylidenepentanoate. This includes a lack of information on:
Anionic and Cationic Polymerization Investigations
No research could be located concerning the anionic or cationic polymerization of this compound. The susceptibility of this monomer to these polymerization methods has not been reported in the scientific literature.
Synthesis of Functional Polymers and Copolymers Based on this compound
In the absence of any reported polymerization studies, there is no information available on the synthesis of functional polymers or copolymers derived from this monomer.
Polymer Characterization Techniques Relevant to Research (e.g., Gel Permeation Chromatography for Molecular Weight Distribution)
As no polymers of this compound have been described in the literature, there are no corresponding reports on their characterization. Techniques such as Gel Permeation Chromatography (GPC) for determining molecular weight and its distribution have not been applied to a polymer of this monomer.
Advanced Analytical Methodologies and Chemical Separations
Chromatographic Method Development and Validation
Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis
No specific GC methods for the purity assessment or quantitative analysis of ethyl 3-methyl-2-methylidenepentanoate have been reported.
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
There are no published HPLC methods specifically developed for the separation and detection of this compound.
Chiral Chromatography for Enantiomeric Excess Determination
Information regarding the chiral separation and determination of enantiomeric excess for this compound is not available.
In-Situ and Online Reaction Monitoring Techniques
Real-time Spectroscopic Analysis (e.g., NMR, IR)
No studies employing real-time NMR or IR spectroscopy for monitoring the synthesis of this compound have been found.
Coupled Chromatographic Techniques for Reaction Progress Monitoring
There is no available literature on the use of coupled chromatographic techniques to monitor the reaction progress of this compound synthesis.
Development of Derivatization Strategies for Enhanced Analytical Detection
The sensitive and selective detection of this compound in complex matrices, such as in flavor and fragrance analysis or environmental monitoring, can be significantly improved through chemical derivatization. This process involves chemically modifying the analyte to enhance its physicochemical properties for a specific analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Derivatization can increase the volatility of the compound for GC analysis, or introduce a chromophoric or fluorophoric tag to enhance its detection by UV-Vis or fluorescence detectors in HPLC.
For this compound, derivatization strategies can target its key functional groups: the α,β-unsaturated system and the ethyl ester moiety. The primary goals of these strategies are to improve chromatographic behavior, increase detection sensitivity, and enhance selectivity.
Transesterification for Improved GC Analysis
One of the most common derivatization techniques for esters is transesterification. aocs.orgcolostate.edusigmaaldrich.com In this reaction, the ethyl group of this compound is exchanged for a different alkyl group, typically a methyl group, to form the corresponding fatty acid methyl ester (FAME). Methyl esters are generally more volatile than their ethyl ester counterparts, which can lead to shorter retention times and improved peak shapes in GC analysis.
The reaction is typically catalyzed by an acid, such as boron trifluoride-methanol complex (BF₃-methanol) or methanolic hydrogen chloride. colostate.edu The process involves heating the sample with the reagent, followed by extraction of the newly formed methyl ester into an organic solvent for injection into the GC.
Table 1: Illustrative Transesterification Reaction Parameters for GC-MS Analysis
| Parameter | Condition | Rationale | Expected Outcome |
| Derivatizing Reagent | 14% Boron trifluoride in Methanol | Catalyzes the exchange of the ethyl group with a methyl group. | Formation of mthis compound. |
| Reaction Temperature | 60°C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | Efficient conversion to the methyl ester. |
| Reaction Time | 30-60 minutes | Ensures complete or near-complete derivatization. | Maximized yield of the more volatile derivative. |
| Analytical Improvement | GC-MS | Increased volatility leads to shorter retention times and potentially better separation from interfering compounds. | Improved peak symmetry and sensitivity. |
Michael Addition of Thiols for Enhanced Detection
The electrophilic β-carbon of the α,β-unsaturated system in this compound is susceptible to nucleophilic attack through a Michael addition reaction. This provides a versatile route for derivatization by introducing a variety of functional tags. Thiol-containing reagents are particularly effective for this purpose. The addition of a thiol to the double bond forms a stable thioether derivative.
This strategy is advantageous as the choice of the thiol reagent can be tailored to the analytical method. For instance, a thiol containing a fluorescent moiety can be used to create a highly fluorescent derivative suitable for sensitive HPLC-fluorescence detection. For GC-MS analysis, a thiol derivative can alter the fragmentation pattern, potentially leading to more characteristic ions for selective identification. Reagents like N-phenylmaleimide have been used for the derivatization of thiols, and the reverse reaction is a viable strategy for α,β-unsaturated compounds. acs.org
Table 2: Illustrative Thiol-Addition Derivatization for HPLC-Fluorescence Detection
| Parameter | Condition | Rationale | Expected Outcome |
| Derivatizing Reagent | 4-aminothiophenol | Introduces a primary amine that can be further labeled or possesses inherent properties for enhanced detection. | Formation of a stable thioether adduct. |
| Reaction Conditions | Alkaline pH | Facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion. | Efficient Michael addition to the α,β-unsaturated ester. |
| Post-derivatization Labeling | Fluorescamine | Reacts with the primary amine of the adduct to form a highly fluorescent product. | Significant enhancement in detection sensitivity for HPLC-Fluorescence. |
| Analytical Improvement | HPLC-FLD | Allows for trace-level detection and quantification in complex samples. | High selectivity and sensitivity. |
Hydrazinolysis of the Ester Group for HPLC-UV/Vis Detection
The ester functional group can be derivatized through hydrazinolysis, a reaction with a hydrazine-containing reagent. This reaction converts the ester into a more stable hydrazide derivative. encyclopedia.pub A key advantage of this approach is the ability to introduce a strong chromophore into the molecule.
A widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). neliti.comresearchgate.netnih.govneliti.com The resulting 2,4-dinitrophenylhydrazide is brightly colored and exhibits strong absorbance in the UV-visible region, making it ideal for sensitive detection by HPLC-DAD (Diode Array Detection) or HPLC-UV. While DNPH is more commonly used for derivatizing aldehydes and ketones, the principle of introducing a chromophore via a hydrazine-based reagent is applicable. The reaction with esters may require more forcing conditions, such as heating, to proceed efficiently.
Table 3: Illustrative Hydrazinolysis Derivatization for HPLC-DAD Analysis
| Parameter | Condition | Rationale | Expected Outcome |
| Derivatizing Reagent | 2,4-Dinitrophenylhydrazine (DNPH) in acidic media | Reacts with the ester carbonyl to form a stable hydrazide, incorporating a strong chromophore. | Formation of the 2,4-dinitrophenylhydrazide of 3-methyl-2-methylidenepentanoic acid. |
| Reaction Temperature | 80-100°C | To overcome the lower reactivity of the ester compared to aldehydes or ketones. | Conversion of the non-absorbing ester to a strongly UV-absorbing derivative. |
| Reaction Time | 1-2 hours | To ensure sufficient reaction completion for quantitative analysis. | Maximized derivatization yield. |
| Analytical Improvement | HPLC-DAD | Enables highly sensitive and selective detection in the visible wavelength range (around 360 nm), where many matrix components do not absorb. | Lower limits of detection and quantification. |
Historical Perspective and Future Research Directions
Evolution of Synthetic Strategies for α,β-Unsaturated Esters in Academia
The synthesis of α,β-unsaturated esters, a cornerstone of organic chemistry, has undergone a significant evolution, driven by the pursuit of efficiency, selectivity, and sustainability. Historically, classical methods such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Knoevenagel reactions were the primary tools for their preparation. The HWE reaction, for instance, is renowned for its ability to produce (E)-α,β-unsaturated esters with high stereoselectivity. organic-chemistry.org Similarly, one-pot Wittig reactions, sometimes performed in aqueous media, have provided accessible routes to these compounds. organic-chemistry.org The Doebner and Knoevenagel condensations, which utilize malonic acid or its half-esters, have also been instrumental in creating a wide array of acrylic acid derivatives. acs.org
However, these traditional methods often require harsh conditions or stoichiometric reagents. The academic community has since shifted focus toward developing more advanced, catalyst-based strategies. Transition-metal catalysis, particularly with palladium, has enabled novel transformations. For example, the palladium-catalyzed α,β-dehydrogenation of saturated esters provides a direct route to the unsaturated counterparts by generating a zinc enolate followed by oxidation. organic-chemistry.org Olefin metathesis, utilizing highly active ruthenium catalysts, has also emerged as a powerful tool for forming α,β-unsaturated esters via cross-metathesis reactions. organic-chemistry.org
More recent innovations have focused on sustainability and atom economy. Chemo-enzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, represent a significant step forward. nih.gov One such method involves the enzymatic reduction of carboxylic acids to aldehydes, which are then used in a subsequent Wittig reaction to furnish the desired α,β-unsaturated ester. nih.gov Another novel strategy involves the triethylamine-catalyzed 1,3-hydrogen migration of unconjugated intermediates to produce (E)-α,β-unsaturated esters with excellent stereoselectivity. nih.gov These modern methods reflect a clear trajectory towards milder reaction conditions, greater functional group tolerance, and improved stereochemical control.
Table 1: Comparison of Synthetic Strategies for α,β-Unsaturated Esters
| Synthetic Method | Typical Reagents | Key Advantages | Common Limitations |
|---|---|---|---|
| Horner-Wadsworth-Emmons (HWE) | Phosphonate (B1237965) carbanion, Aldehyde/Ketone | Excellent (E)-selectivity, readily available reagents. organic-chemistry.org | Often requires strong bases. |
| Wittig Reaction | Phosphonium (B103445) ylide, Aldehyde/Ketone | Versatile for many functional groups. organic-chemistry.org | Can produce mixtures of (E/Z)-isomers. |
| Palladium-Catalyzed Dehydrogenation | Saturated ester, Zinc, Palladium catalyst, Allyl oxidant | Direct conversion of saturated esters. organic-chemistry.org | Requires a metal catalyst and oxidant. |
| Olefin Metathesis | Alkene, Acrylate (B77674), Ruthenium catalyst | High functional group tolerance. organic-chemistry.org | Catalyst sensitivity and cost. |
| Chemo-enzymatic Synthesis | Carboxylic acid, Carboxylic Acid Reductase (CAR) enzyme, Wittig reagent | Mild, sustainable, highly selective. nih.gov | Substrate scope can be limited by the enzyme. |
Contributions of Ethyl 3-Methyl-2-Methylidenepentanoate to Fundamental Organic Chemistry Principles
While this compound itself may not be a historically seminal molecule, its structure as a tetrasubstituted α,β-unsaturated ester serves to illustrate several fundamental principles of organic chemistry. The core of its reactivity lies in the conjugated system formed by the carbon-carbon double bond and the ester's carbonyl group. wikipedia.org
This conjugation makes the molecule electrophilic at two key positions: the carbonyl carbon and the β-carbon. This dual reactivity is a classic concept known as vinylogy. wikipedia.org Nucleophilic attack can occur directly at the carbonyl (a 1,2-addition) or at the β-carbon in a process called conjugate addition or 1,4-addition. wikipedia.org The Michael addition is a prominent example of this conjugate addition, widely used to form new carbon-carbon bonds. wikipedia.org
Furthermore, the α,β-unsaturated ester moiety is a critical functional group that readily undergoes polymerization. wikipedia.org This tendency is foundational to a vast area of polymer science, where acrylate-type monomers are used to create a wide range of plastics and materials. wikipedia.org The specific substitution pattern of this compound, with alkyl groups at both the α- and β-positions, introduces significant steric hindrance. This steric bulk influences its reactivity, potentially favoring certain reaction pathways over others and presenting unique challenges and opportunities in stereoselective synthesis. The creation of such a tetrasubstituted alkene highlights the ongoing challenge in organic synthesis of controlling stereochemistry around highly substituted double bonds.
Unexplored Reactivity and Transformations
The field of organic synthesis is constantly seeking novel ways to manipulate established functional groups, and α,β-unsaturated esters like this compound are no exception. A frontier of research involves contra-thermodynamic isomerizations, where a stable conjugated system is converted into a less stable, non-conjugated one. Recent work has shown that the photoenolization of α,β-unsaturated esters can lead to the formation of α-tertiary β,γ-alkenyl esters. acs.org This process, which proceeds through a photoketene hemiacetal intermediate, allows for the creation of valuable chiral centers at the α-position that are otherwise difficult to access. acs.org
The development of new catalytic asymmetric transformations remains a major focus. While many methods exist for reactions on simpler α,β-unsaturated esters, developing catalysts that can effectively control stereochemistry in highly substituted systems like this compound is an ongoing challenge. The unique steric and electronic properties of such molecules could be harnessed in novel cycloaddition reactions or enantioselective conjugate additions using newly designed organocatalysts or transition-metal complexes. nih.gov Furthermore, exploring the use of these complex esters as synthons for natural product synthesis could unlock new synthetic routes to biologically active molecules. nih.govmdpi.com
Emerging Applications in Advanced Materials Science and Chemical Engineering
The inherent ability of the α,β-unsaturated ester functional group to undergo polymerization makes it a valuable monomer for materials science. wikipedia.orgrsc.org While simple acrylates are ubiquitous, more complex esters like this compound offer pathways to polymers with specialized properties. The alkyl substitution on the monomer can influence the resulting polymer's physical characteristics, such as its glass transition temperature, hydrophobicity, and mechanical strength.
An emerging area of application is in photopolymerization for UV-curing technologies. α,β-Unsaturated esters can be copolymerized with other monomers to create cross-linked polymer networks with desirable properties. rsc.org For example, their incorporation into unsaturated poly(ester amide)s derived from bio-based sources like itaconic acid is being explored for use in reactive binder resins for coatings and printing inks. mdpi.com The synthesis of fluorinated polymers from α,β-unsaturated ester monomers has also been shown to produce highly hydrophobic materials. rsc.org In chemical engineering, the precise control over monomer structure allows for the design of polymers with tailored degradation rates, chemical resistance, and thermal stability, opening doors for applications in advanced coatings, biomedical devices, and specialty plastics.
Table 2: Emerging Applications in Materials Science
| Application Area | Monomer Type | Resulting Material/Property | Reference |
|---|---|---|---|
| UV-Curing Resins | Unsaturated Poly(ester amide)s | Used as reactive binders for coatings and inks. | mdpi.com |
| Hydrophobic Polymers | Fluorinated α,β-unsaturated esters | Materials with high water-repellency. | rsc.org |
| Bio-based Polymers | Derivatives of Itaconic Acid | Shape-memory materials, sustainable plastics. | mdpi.com |
| Specialty Plastics | Substituted α,β-unsaturated esters | Polymers with tailored thermal and mechanical properties. | wikipedia.org |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The discovery and optimization of chemical reactions and materials are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). saiwa.ai For a compound like this compound, these technologies offer transformative potential across its lifecycle, from synthesis to application.
Beyond planning, AI is used for reaction prediction and optimization . Machine learning algorithms, particularly graph neural networks (GNNs), can predict the products of a reaction, its yield, and its rate based on the molecular structures of the reactants and the reaction conditions. ijsea.comappliedclinicaltrialsonline.com This predictive power allows chemists to move away from trial-and-error experimentation and toward a more data-driven approach. appliedclinicaltrialsonline.com AI models can systematically explore the effects of different catalysts, solvents, and temperatures to identify the optimal conditions for synthesizing a molecule like this compound, saving time and resources. sinodoschemistry.com
Table 3: Applications of AI/ML in Chemical Discovery
| AI/ML Application | Description | Impact on Chemical Research |
|---|---|---|
| Retrosynthesis | AI algorithms predict a sequence of reactions to synthesize a target molecule from simpler, available precursors. grace.comarxiv.org | Accelerates the design of efficient and novel synthetic routes. mit.edu |
| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions under various conditions. ijsea.comappliedclinicaltrialsonline.com | Reduces trial-and-error experimentation and optimizes resource use. sinodoschemistry.com |
| New Materials Discovery | AI predicts the physical and chemical properties of materials (e.g., polymers) based on their constituent monomers. softformance.com | Enables the rapid, in silico design of advanced materials with specific functions. |
| Pathway Discovery | AI can analyze reaction data to uncover unknown reaction mechanisms and pathways. sinodoschemistry.com | Deepens fundamental understanding of chemical reactivity. |
Q & A
Q. What are the recommended methodologies for synthesizing ethyl 3-methyl-2-methylidenepentanoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification or condensation reactions. Key steps include:
- Catalyst Selection : Acidic catalysts (e.g., sulfuric acid) or enzymatic agents for regioselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., THF) to enhance reaction kinetics.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Use fractional distillation or preparative HPLC to isolate the compound .
- Optimization Tools : Apply factorial design (e.g., varying molar ratios and temperatures) to identify significant variables .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm methylidene and ester functional groups (e.g., δ 4.1–4.3 ppm for ethyl ester protons) .
- GC-MS : Quantify purity and detect volatile byproducts using a non-polar column (e.g., DB-5) with helium carrier gas .
- FT-IR : Identify carbonyl (C=O) stretches near 1740 cm and methylidene (C=C) vibrations at 1640–1680 cm .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks.
- Analytical Monitoring : Track degradation via HPLC for ester hydrolysis products or GC-MS for volatile decomposition .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reaction mechanisms of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states and intermediates for esterification or Michael addition pathways. Software like Gaussian or ORCA is recommended .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using tools like COMSOL Multiphysics .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts or solvent combinations .
Q. How can orthogonal experimental design resolve contradictions in yield data across studies?
- Methodological Answer :
- Factor Screening : Use Taguchi or Plackett-Burman designs to isolate critical variables (e.g., solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Fit polynomial models to identify nonlinear interactions between factors.
- Robustness Testing : Replicate experiments under edge conditions (e.g., pH extremes) to validate reproducibility .
Q. What strategies are effective for studying the compound’s interactions in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- In Vitro Assays : Use fluorescence quenching or SPR to measure binding affinity with target enzymes (e.g., hydrolases) .
- Metabolomics : Track metabolic byproducts via LC-MS/MS to identify pathways influenced by the compound .
- Molecular Docking : Predict binding poses using AutoDock Vina or Schrödinger Suite .
Q. How can AI-driven process simulation enhance scalability in this compound production?
- Methodological Answer :
- Digital Twins : Develop real-time reactor models in COMSOL to optimize flow rates and residence times .
- Automated Feedback Systems : Integrate AI algorithms (e.g., reinforcement learning) to adjust parameters like temperature or pressure dynamically .
- Lifecycle Analysis (LCA) : Use AI tools to minimize waste and energy consumption during scale-up .
Data Management and Validation
Q. What statistical methods are recommended for reconciling discrepancies in spectroscopic or chromatographic data?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduce dimensionality to identify outlier datasets .
- Bland-Altman Plots : Compare inter-laboratory reproducibility for quantitative results .
- Uncertainty Quantification : Apply Monte Carlo simulations to estimate confidence intervals for key metrics (e.g., purity %) .
Applications in Material Science
Q. How can this compound be utilized in polymer or surface engineering?
- Methodological Answer :
- Monomer Functionalization : Incorporate into acrylate copolymers via free-radical polymerization to modify hydrophobicity .
- Surface Modification : Apply Langmuir-Blodgett techniques to create methylidene-rich coatings for catalytic surfaces .
- Stability Testing : Use accelerated UV exposure to assess degradation resistance in polymer matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
